molecular formula C16H22O2 B12540105 3-Hydroxy-1-phenyldec-6-en-5-one CAS No. 651738-84-0

3-Hydroxy-1-phenyldec-6-en-5-one

Cat. No.: B12540105
CAS No.: 651738-84-0
M. Wt: 246.34 g/mol
InChI Key: GFPPCOBSZFEZOM-UHFFFAOYSA-N
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Description

3-Hydroxy-1-phenyldec-6-en-5-one is an organic compound with the molecular formula C16H22O2 It features a hydroxyl group (-OH) attached to the third carbon, a phenyl group attached to the first carbon, and a double bond between the sixth and seventh carbons in a decane chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-1-phenyldec-6-en-5-one can be achieved through several methods. One common approach involves the aldol condensation of benzaldehyde with a suitable ketone, followed by selective reduction and hydroxylation steps. The reaction typically requires a base catalyst such as sodium hydroxide or potassium hydroxide and is carried out under controlled temperature conditions to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve large-scale aldol condensation reactions using continuous flow reactors to enhance efficiency and yield. The process is optimized to minimize by-products and ensure high purity of the final compound.

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-1-phenyldec-6-en-5-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The double bond can be reduced to form a saturated compound.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles like bromine (Br2) or nitric acid (HNO3) under controlled conditions.

Major Products:

    Oxidation: Formation of 3-oxo-1-phenyldec-6-en-5-one or 3-carboxy-1-phenyldec-6-en-5-one.

    Reduction: Formation of 3-hydroxy-1-phenyldecane.

    Substitution: Formation of brominated or nitrated derivatives of the phenyl group.

Scientific Research Applications

3-Hydroxy-1-phenyldec-6-en-5-one has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Hydroxy-1-phenyldec-6-en-5-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl group can participate in π-π interactions with aromatic amino acids in proteins, affecting their activity. The compound’s effects are mediated through these interactions, leading to various biological outcomes.

Comparison with Similar Compounds

    3-Hydroxy-1-phenylhexane: Similar structure but with a shorter carbon chain.

    3-Hydroxy-1-phenylheptane: Similar structure but with a slightly longer carbon chain.

    3-Hydroxy-1-phenylundecane: Similar structure but with a longer carbon chain.

Uniqueness: 3-Hydroxy-1-phenyldec-6-en-5-one is unique due to the presence of a double bond in the decane chain, which imparts distinct chemical reactivity and potential biological activities compared to its saturated analogs.

Properties

CAS No.

651738-84-0

Molecular Formula

C16H22O2

Molecular Weight

246.34 g/mol

IUPAC Name

3-hydroxy-1-phenyldec-6-en-5-one

InChI

InChI=1S/C16H22O2/c1-2-3-5-10-15(17)13-16(18)12-11-14-8-6-4-7-9-14/h4-10,16,18H,2-3,11-13H2,1H3

InChI Key

GFPPCOBSZFEZOM-UHFFFAOYSA-N

Canonical SMILES

CCCC=CC(=O)CC(CCC1=CC=CC=C1)O

Origin of Product

United States

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